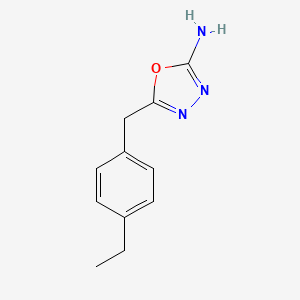

5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-8-3-5-9(6-4-8)7-10-13-14-11(12)15-10/h3-6H,2,7H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPQGHLNUROCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine

Abstract

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and broad spectrum of biological activities.[1] Compounds incorporating this heterocycle often serve as bioisosteric replacements for amide and ester functionalities, leading to improved metabolic stability and pharmacokinetic profiles.[2] This guide provides an in-depth, technically-focused protocol for the synthesis of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine, a representative member of the 2-amino-1,3,4-oxadiazole class. We will elucidate a robust and efficient three-step synthetic pathway, detailing the mechanistic rationale behind each transformation and providing a validated, step-by-step experimental procedure suitable for laboratory application.

Strategic Rationale & Retrosynthetic Analysis

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is most effectively achieved through the cyclization of an appropriate acylhydrazide precursor. Our retrosynthetic strategy for the target molecule, This compound (3) , identifies 2-(4-ethylphenyl)acetohydrazide (2) as the key intermediate. The formation of the 2-amino-1,3,4-oxadiazole ring from an acylhydrazide is reliably accomplished via reaction with cyanogen bromide (CNBr), a classic and highly effective method for this transformation.[3] The acylhydrazide intermediate (2) can, in turn, be readily prepared from the corresponding ester, ethyl 2-(4-ethylphenyl)acetate (1) , through hydrazinolysis. The ester itself is accessible via Fischer esterification of commercially available 4-ethylphenylacetic acid.

This multi-step approach is selected for its reliability, use of readily available starting materials, and straightforward reaction conditions.

Caption: Retrosynthetic pathway for the target compound.

Mechanistic Principles of Key Transformations

Hydrazide Formation via Hydrazinolysis

The conversion of an ester (1) to a hydrazide (2) is a nucleophilic acyl substitution reaction. Hydrazine (N₂H₄), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to form the stable acylhydrazide. This reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

Oxadiazole Ring Formation via Cyanogen Bromide Cyclization

The reaction of an acylhydrazide (2) with cyanogen bromide is the cornerstone of this synthesis. The mechanism proceeds as follows:

-

Nucleophilic Attack: The terminal nitrogen of the acylhydrazide, being the most nucleophilic site, attacks the electrophilic carbon of cyanogen bromide.

-

Intermediate Formation: This attack displaces the bromide ion, forming an N-cyano-N'-acylhydrazine intermediate.

-

Intramolecular Cyclization: The carbonyl oxygen of the acyl group then acts as an intramolecular nucleophile, attacking the nitrile carbon.

-

Dehydration & Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic 1,3,4-oxadiazole ring.

This reaction provides a direct and efficient route to the desired 2-amino-1,3,4-oxadiazole scaffold.[3]

Detailed Experimental Protocol

The following protocol outlines a validated three-step synthesis of this compound.

Caption: Step-by-step synthetic workflow diagram.

Step 1: Synthesis of Ethyl 2-(4-ethylphenyl)acetate (1)

-

To a 250 mL round-bottom flask, add 4-ethylphenylacetic acid (16.4 g, 100 mmol), absolute ethanol (100 mL), and concentrated sulfuric acid (2 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 300 mL of ice-cold water.

-

Neutralize the solution by careful addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude ester. Purify by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure ethyl 2-(4-ethylphenyl)acetate as a colorless oil.

Step 2: Synthesis of 2-(4-ethylphenyl)acetohydrazide (2)

-

In a 250 mL round-bottom flask, dissolve the purified ester (1) (19.2 g, 100 mmol) in ethanol (100 mL).

-

Add hydrazine hydrate (85% in water, 15 mL, ~250 mmol) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of a white precipitate may be observed.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation.

-

Collect the white solid product by vacuum filtration, wash thoroughly with cold diethyl ether, and dry under vacuum to yield 2-(4-ethylphenyl)acetohydrazide. The product is typically of high purity and can be used in the next step without further purification.

Step 3: Synthesis of this compound (3)

-

In a 500 mL round-bottom flask, dissolve the hydrazide (2) (17.8 g, 100 mmol) in methanol (200 mL).

-

Add sodium bicarbonate (12.6 g, 150 mmol) to the solution and stir to form a suspension.

-

In a separate beaker, carefully dissolve cyanogen bromide (11.6 g, 110 mmol) in methanol (50 mL). Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Add the cyanogen bromide solution dropwise to the stirred hydrazide suspension over 30 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure. Add 200 mL of water to the residue and stir for 30 minutes.

-

Collect the resulting solid by vacuum filtration and wash with copious amounts of water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure This compound (3) as a white crystalline solid.

Product Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Property | Value / Expected Data |

| IUPAC Name | This compound[4] |

| CAS Number | 1177336-92-3[4] |

| Molecular Formula | C₁₁H₁₃N₃O[4] |

| Molecular Weight | 203.25 g/mol [4] |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆) | Expected peaks: δ ~7.1-7.2 (m, 4H, Ar-H), δ ~6.5 (s, 2H, NH₂, broad), δ ~3.9 (s, 2H, Ar-CH₂), δ ~2.6 (q, 2H, CH₂CH₃), δ ~1.2 (t, 3H, CH₂CH₃) |

| ¹³C NMR (DMSO-d₆) | Expected peaks: Aromatic carbons (δ ~127-143), Oxadiazole carbons (δ ~155, 165), Aliphatic carbons (δ ~15, 28, 30) |

| IR (KBr, cm⁻¹) | Expected absorptions: ~3300-3100 (N-H stretch), ~1650 (C=N stretch), ~1100 (C-O-C stretch) |

| Mass Spec (ESI) | Expected [M+H]⁺: 204.11 |

Conclusion

This guide details a reliable and scalable three-step synthesis for this compound, a valuable scaffold for further elaboration in drug discovery programs. The presented pathway, commencing from 4-ethylphenylacetic acid, leverages well-established chemical transformations, including esterification, hydrazinolysis, and a pivotal cyanogen bromide-mediated cyclization. The provided step-by-step protocol and mechanistic insights offer a comprehensive resource for researchers aiming to synthesize this and structurally related 2-amino-1,3,4-oxadiazoles.

References

- Ainsworth, C. (1965). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S.

-

Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42B(4), 900-904. [Link]

-

Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]

-

Gondru, R., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

-

Jakhmola, A., et al. (2021). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Journal of Pharmaceutical Research International, 33(46A), 421-430. [Link]

-

Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. PubMed. [Link]

Sources

- 1. advion.com [advion.com]

- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 4. This compound 95% | CAS: 1177336-92-3 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine: Physicochemical Properties and Synthetic Pathways

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the physicochemical properties, synthesis, and potential applications of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to serve as a bioisostere for amide and ester functionalities. This five-membered heterocyclic system is a common feature in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The 2-amino-5-substituted-1,3,4-oxadiazole motif, in particular, offers a versatile platform for the development of novel therapeutic agents due to the synthetic accessibility and the potential for diverse functionalization at the 5-position. The title compound, this compound, incorporates a lipophilic 4-ethylbenzyl group, suggesting potential for interaction with hydrophobic pockets in biological targets. This guide aims to provide a detailed understanding of its fundamental physicochemical characteristics and a practical framework for its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a potential drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on the extensive literature on analogous 2-amino-1,3,4-oxadiazole derivatives.

Table 1: Key Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 1177336-92-3 | [2][3] |

| Molecular Formula | C₁₁H₁₃N₃O | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| IUPAC Name | This compound | [3] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Melting Point | Solid, likely in the range of 150-250 °C | 2-amino-5-aryl-1,3,4-oxadiazoles are typically crystalline solids with relatively high melting points.[4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic nature and the ethylbenzyl group contribute to hydrophobicity, while the amino group and oxadiazole ring offer some polarity. |

| pKa | The amino group is expected to be weakly basic. | The basicity of the 2-amino group on the oxadiazole ring is generally low due to the electron-withdrawing nature of the heterocyclic system. |

| LogP | Moderately lipophilic. | The presence of the 4-ethylbenzyl group significantly increases lipophilicity compared to unsubstituted analogs. |

| Appearance | Likely a white to off-white crystalline solid. | Based on observations of similar 2-amino-1,3,4-oxadiazole compounds.[5] |

Synthesis and Characterization

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established in the chemical literature. A common and efficient method involves the cyclization of semicarbazone precursors derived from aldehydes.[6]

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process starting from 4-ethylphenylacetic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Ethylphenylacetyl hydrazide

-

To a solution of 4-ethylphenylacetic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from ethanol to yield 4-ethylphenylacetyl hydrazide.

Step 2: Synthesis of this compound

From Semicarbazide Intermediate:

-

Dissolve 4-ethylphenylacetyl hydrazide (1 equivalent) in an appropriate solvent (e.g., ethanol).

-

Add a solution of potassium isocyanate (1.1 equivalents) in water, followed by the dropwise addition of hydrochloric acid to maintain a slightly acidic pH.

-

Stir the reaction mixture at room temperature for several hours until the formation of the 1-(4-ethylphenylacetyl)semicarbazide precipitate is complete.

-

Filter the solid, wash with water, and dry.

-

To the dried semicarbazide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Heat the mixture, carefully controlling the temperature, for a specified duration as determined by TLC monitoring.

-

After completion, cautiously pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

-

The precipitated product, this compound, is then filtered, washed with water, and purified by recrystallization.

Alternative Cyclization with Cyanogen Bromide:

An alternative, direct conversion from the hydrazide involves reaction with cyanogen bromide in a suitable solvent, which can provide the desired 2-amino-1,3,4-oxadiazole in a single step.

Characterization Methods

The structural elucidation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and chromatographic techniques.

Table 3: Spectroscopic and Chromatographic Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the benzylic methylene protons (singlet), the aromatic protons of the ethylbenzyl group (two doublets), and the amino protons (a broad singlet). The chemical shifts of the aromatic protons will be influenced by the substitution pattern. |

| ¹³C NMR | Resonances for the carbons of the ethyl group, the benzylic methylene carbon, the aromatic carbons, and the two distinct carbons of the 1,3,4-oxadiazole ring (typically in the 150-170 ppm region).[7] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.24 m/z) should be observed, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3100-3300 cm⁻¹), C=N stretching of the oxadiazole ring (around 1630-1680 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under optimized conditions would indicate the purity of the compound. |

digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Synthesized Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [label="TLC Analysis\n(Purity Check)"]; Purification [label="Recrystallization/\nColumn Chromatography"]; Structure_Elucidation [label="Structural Elucidation", shape=diamond, fillcolor="#FBBC05"]; H_NMR [label="¹H NMR"]; C_NMR [label="¹³C NMR"]; MS [label="Mass Spectrometry"]; IR [label="IR Spectroscopy"]; Final_Purity [label="Final Purity Assessment", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC"]; End [label="Characterized Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> TLC; TLC -> Purification; Purification -> Structure_Elucidation; Structure_Elucidation -> H_NMR; Structure_Elucidation -> C_NMR; Structure_Elucidation -> MS; Structure_Elucidation -> IR; {H_NMR, C_NMR, MS, IR} -> Final_Purity; Final_Purity -> HPLC; HPLC -> End; }

Caption: A typical workflow for the characterization of the synthesized compound.

Potential Pharmacological Significance and Future Directions

The 1,3,4-oxadiazole nucleus is a cornerstone in the development of new drugs. The introduction of a 4-ethylbenzyl substituent at the 5-position of the 2-amino-1,3,4-oxadiazole core in this compound presents an interesting candidate for biological evaluation. The lipophilic nature of the ethylbenzyl group could enhance membrane permeability and interaction with hydrophobic binding sites of various enzymes and receptors.

Analogues of 2-amino-5-benzyl-1,3,4-oxadiazoles have been reported to exhibit a range of biological activities, including:

-

Anticancer Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][6]

-

Antimicrobial Activity: The oxadiazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[6]

-

Anti-inflammatory and Analgesic Activity: Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anti-inflammatory and analgesic agents.

-

Anticonvulsant Activity: The structural features of some 1,3,4-oxadiazoles have been associated with anticonvulsant effects.[1]

Future research on this compound should focus on the experimental determination of its physicochemical properties and a thorough evaluation of its biological activity profile. In vitro screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes would provide valuable insights into its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could further optimize its pharmacological properties.

Conclusion

This compound is a synthetically accessible compound that belongs to a class of heterocycles with significant and diverse pharmacological relevance. This technical guide provides a foundational understanding of its predicted physicochemical properties, a robust synthetic strategy, and a framework for its characterization. The insights presented herein are intended to facilitate further research and development of this and related molecules as potential therapeutic agents.

References

-

PLoS One. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. [Link]

-

Journal of Medicinal Chemistry. (2023). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor. [Link]

-

Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Link]

-

ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

PubMed Central. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. [Link]

-

PubChem. (n.d.). 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

PubMed Central. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. [Link]

-

Indian Journal of Chemistry. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. [Link]

-

MDPI. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]

-

National Institutes of Health. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

-

National Institutes of Health. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]

-

PubMed Central. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. [Link]

-

PubChem. (n.d.). 5-Benzyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

National Institutes of Health. (2013). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. [Link]

-

PubMed Central. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. [Link]

-

PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]

-

MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]

-

SpectraBase. (n.d.). 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine, ac derivative. Retrieved from [Link]

-

ChemSrc. (n.d.). N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

Sources

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1177336-92-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 95% | CAS: 1177336-92-3 | AChemBlock [achemblock.com]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from closely related 1,3,4-oxadiazole-2-amine analogs to propose and detail the most probable biological activities and molecular targets. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound class. We will explore three primary putative mechanisms: cholinesterase inhibition, antimicrobial activity via DNA gyrase inhibition, and anticancer cytotoxicity.

Introduction: The Therapeutic Promise of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities. This five-membered heterocycle is a common feature in a multitude of compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 2-amino-5-substituted-1,3,4-oxadiazole core, in particular, has garnered significant attention due to its synthetic tractability and diverse biological profile. The subject of this guide, this compound, combines this promising heterocyclic core with a substituted benzyl moiety, suggesting a potential for targeted biological interactions.

This guide will delve into the most plausible mechanisms of action for this compound, drawing parallels from structurally similar compounds. For each proposed mechanism, we will provide a detailed scientific rationale, a step-by-step experimental protocol for validation, and a discussion of the expected outcomes based on existing literature.

Putative Mechanism of Action I: Cholinesterase Inhibition

A significant number of 5-aryl-1,3,4-oxadiazol-2-amine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.

Scientific Rationale

The 1,3,4-oxadiazole ring, with its hydrogen bond accepting and donating capabilities, can interact with key amino acid residues in the active site of cholinesterases. The benzyl substituent can further enhance binding affinity through hydrophobic interactions within the enzyme's active site gorge. It is hypothesized that this compound acts as a competitive or mixed-type inhibitor of AChE and/or BChE.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of cholinesterase inhibition using the spectrophotometric method developed by Ellman.[2][3][4][5][6]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound: this compound

-

Positive control: Donepezil or Galantamine

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentrations.

-

Prepare a 15 mM solution of ATCI (or BTCI) in deionized water.

-

Prepare a 3 mM solution of DTNB in phosphate buffer.

-

Prepare a working solution of AChE (or BChE) in phosphate buffer (e.g., 0.1 U/mL).

-

-

Assay in 96-Well Plate:

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound solution at various concentrations. For the control well (100% enzyme activity), add 20 µL of phosphate buffer.

-

Add 20 µL of the enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 20 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Putative Mechanism of Action II: Antimicrobial Activity via DNA Gyrase Inhibition

The 1,3,4-oxadiazole scaffold is present in numerous compounds with significant antibacterial activity. A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.

Scientific Rationale

DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for chromosome packaging and various DNA transactions. Inhibition of this enzyme leads to the disruption of DNA replication and ultimately bacterial cell death. It is proposed that this compound may bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.[7]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.[8]

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X DNA gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

ATP solution

-

Test compound: this compound

-

Positive control: Ciprofloxacin or Novobiocin

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., Ethidium Bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.

-

Add the test compound at various concentrations to individual reaction tubes. For the positive control, add a known inhibitor. For the negative control (no inhibition), add the solvent used for the test compound.

-

Add a pre-determined amount of DNA gyrase to all tubes except the no-enzyme control.

-

Initiate the reaction by adding ATP to all tubes.

-

-

Incubation and Termination:

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

-

Analysis by Agarose Gel Electrophoresis:

-

Load the reaction mixtures onto a 1% agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

-

Data Interpretation:

-

In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster through the gel.

-

An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid.

-

The concentration of the test compound that inhibits 50% of the supercoiling activity (IC50) can be determined by quantifying the band intensities.

-

Putative Mechanism of Action III: Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit potent cytotoxic activity against a variety of cancer cell lines.[9][10][11] The proposed mechanisms for their anticancer effects are diverse and can involve the inhibition of key enzymes in cancer cell proliferation, induction of apoptosis, or disruption of cell cycle progression.

Scientific Rationale

The planar 1,3,4-oxadiazole ring can intercalate into DNA or bind to the active sites of enzymes crucial for cancer cell survival, such as topoisomerases or protein kinases. The 4-ethylbenzyl group may contribute to the compound's lipophilicity, facilitating its entry into cancer cells and enhancing its interaction with intracellular targets.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, HCT116)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound: this compound

-

Positive control: Doxorubicin or Cisplatin

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (solvent only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) x 100

-

Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.

-

Data Presentation: Comparative Analysis of Analog Activities

While specific data for this compound is pending, the following table summarizes the reported activities of structurally related 1,3,4-oxadiazole derivatives to provide a comparative context for expected potency.

| Compound/Analog | Target/Assay | IC50/MIC (µM) | Reference |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase (AChE) | 12.8 | [1] |

| 5-(p-tolyl)-1,3,4-oxadiazol-2-amine derivative | Butyrylcholinesterase (BChE) | 89.97 | [1] |

| 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | SR Leukemia Cell Line | >10 | [9] |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine | MCF7 Breast Cancer Cell Line | >10 | [9] |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoro-indolin-2-one | HeLa Cervical Cancer Cell Line | 10.64 | [11] |

| 1,2,4-oxadiazole/pyrrolidine hybrid | E. coli DNA gyrase | 0.18 | [16] |

Note: The presented data is for a diverse set of analogs and direct comparison should be made with caution. The purpose is to illustrate the potential range of activity for this class of compounds.

Visualizations: Synthesis and Putative Mechanistic Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the general synthetic route for 2-amino-1,3,4-oxadiazoles and the proposed signaling pathways for the putative mechanisms of action.

General Synthetic Workflow for 2-Amino-1,3,4-oxadiazoles

Caption: General synthesis of 2-amino-1,3,4-oxadiazoles.

Signaling Pathway: Cholinesterase Inhibition

Caption: Inhibition of acetylcholine hydrolysis by the test compound.

Experimental Workflow: DNA Gyrase Inhibition Assay

Caption: Workflow for assessing DNA gyrase inhibition.

Conclusion and Future Directions

This technical guide has outlined the most probable mechanisms of action for this compound based on a comprehensive review of its structural analogs. The presented evidence strongly suggests that this compound warrants investigation as a potential cholinesterase inhibitor, an antimicrobial agent targeting DNA gyrase, and an anticancer therapeutic. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and to elucidate the precise molecular interactions responsible for its biological activities.

Future research should focus on the synthesis and in vitro evaluation of this compound against these targets. Subsequent studies could involve in vivo efficacy and toxicity profiling to fully assess its therapeutic potential. The structure-activity relationship data from such studies will be invaluable for the rational design of more potent and selective 1,3,4-oxadiazole-based therapeutic agents.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase. Retrieved from [Link]

-

ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cholinesterase assay by an efficient fixed time endpoint method. Retrieved from [Link]

-

Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Retrieved from [Link]

-

Vosatka, R., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Pharmaceuticals, 15(4), 400. [Link]

-

Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, 814984. [Link]

-

ResearchGate. (n.d.). IC50 value for tested compounds 5a-5k against cancer cell lines. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Retrieved from [Link]

-

MDPI. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Retrieved from [Link]

-

Kumar, D., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(2), 175-181. [Link]

-

National Center for Biotechnology Information. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. Retrieved from [Link]

-

Ahsan, M. J., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. [Link]

-

National Center for Biotechnology Information. (n.d.). New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors. Retrieved from [Link]

-

Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]

-

ACS Omega. (2023). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. Retrieved from [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Development of DNA Gyrase Inhibitors: An Update. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. Retrieved from [Link]

-

Journal of Biological Chemistry. (n.d.). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Retrieved from [Link]

Sources

- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. static.igem.wiki [static.igem.wiki]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-Amino-1,3,4-Oxadiazole Derivatives

Introduction: The Privileged 1,3,4-Oxadiazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1,3,4-oxadiazole ring is a prominent member of this class. This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere of ester and amide functionalities, offering improved metabolic stability and the capacity for diverse chemical modifications. Among its various substituted forms, the 2-amino-1,3,4-oxadiazole moiety has garnered significant attention from researchers and drug development professionals. The presence of the amino group provides a crucial handle for further derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of 2-amino-1,3,4-oxadiazole derivatives, offering field-proven insights for their application in modern drug discovery.

Synthetic Strategies: Building the 2-Amino-1,3,4-Oxadiazole Scaffold

The construction of the 2-amino-1,3,4-oxadiazole core can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability. A common and efficient approach involves the cyclization of semicarbazide derivatives.

Protocol 1: Iodine-Mediated Oxidative Cyclization of Semicarbazones

This transition-metal-free method provides a straightforward and scalable synthesis of 2-amino-1,3,4-oxadiazoles from readily available aldehydes and semicarbazide.[1][2] The iodine acts as a mild oxidizing agent, facilitating the intramolecular C-O bond formation.

Step-by-Step Methodology:

-

Semicarbazone Formation: An equimolar mixture of the desired aldehyde and semicarbazide hydrochloride is refluxed in a suitable solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated semicarbazone is filtered, washed, and dried.

-

Oxidative Cyclization: The synthesized semicarbazone is dissolved in a solvent like 1,4-dioxane. To this solution, an excess of iodine and a base, typically potassium carbonate, are added. The mixture is then heated under reflux.

-

Work-up and Purification: After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by brine. The dried organic layer is concentrated, and the crude product is purified by column chromatography or recrystallization to yield the pure 2-amino-1,3,4-oxadiazole derivative.

A Spectrum of Biological Activities: Therapeutic Potential of 2-Amino-1,3,4-Oxadiazole Derivatives

The inherent structural features of 2-amino-1,3,4-oxadiazoles have led to their investigation across a wide range of therapeutic areas. Their planar aromatic system, hydrogen bonding capabilities, and dipole moment contribute to their ability to interact with various biological macromolecules.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 2-Amino-1,3,4-oxadiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[3][4]

Numerous studies have demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain 5-substituted-2-amino-1,3,4-oxadiazoles have shown potent activity against strains like Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL.[2] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

A series of novel 2-amino-1,3,4-oxadiazole derivatives were synthesized and evaluated for their activity against Salmonella typhi.[5] Compounds bearing additional heterocyclic rings, such as benzothiazole or thiazolidine, demonstrated significant anti-salmonella activity.[3][6]

Fungal infections, particularly in immunocompromised patients, pose a significant health threat. 2-Amino-1,3,4-oxadiazole derivatives have also been explored for their antifungal potential. Certain derivatives have exhibited notable activity against pathogenic fungi like Candida albicans and Aspergillus niger.[2] For example, one compound showed an MIC of 8 μg/mL against Candida albicans.[2]

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of novel anticancer agents is a cornerstone of modern medical research. The 1,3,4-oxadiazole scaffold is present in several compounds that have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8]

Derivatives of 2-amino-1,3,4-oxadiazole have been shown to exhibit anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs) and telomerase.[9] One study reported a 2-amino-1,3,4-oxadiazole derivative with high cytotoxic activity against the HepG2 (human liver cancer) cell line, with an IC50 value of 8.6 μM, which is comparable to the activity of the established anticancer drug paclitaxel.[2] Importantly, this compound was found to be non-toxic to a normal cell line, suggesting a degree of selectivity.[2]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. 2,5-disubstituted 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties.[10][11] In vivo studies using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, have shown that certain derivatives can significantly reduce paw swelling.[11][12] The mechanism of action is often linked to the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.[10]

Anticonvulsant Activity: Quelling Neuronal Hyperexcitability

Epilepsy and other seizure disorders are characterized by abnormal electrical activity in the brain. Several 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant effects.[13][14] These compounds are often designed as agonists of the benzodiazepine receptor, a key target for anticonvulsant drugs.[13] In vivo anticonvulsant activity is typically assessed using models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.[15][16] The introduction of an amino group at the 5-position of the 1,3,4-oxadiazole ring has been shown to be crucial for respectable anticonvulsant activity in some series.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-amino-1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring and any attached functionalities. Understanding these structure-activity relationships is critical for the rational design of more potent and selective compounds.

For antibacterial activity, the introduction of hydrophobic and halogen substituents on an aryl ring at the 5-position of the oxadiazole is often well-tolerated and can enhance activity.[17] Conversely, the presence of hydrogen-bond-donating groups can lead to decreased antimicrobial efficacy against certain bacteria like S. aureus.[17]

In the context of anticancer activity, the specific substitution pattern can dictate the mechanism of action. For instance, the addition of a 1-naphthyl ring at the C-5 position of the oxadiazole has been shown to increase the inhibitory potency against HDACs.[9]

Experimental Protocols: A Framework for Evaluation

The biological evaluation of 2-amino-1,3,4-oxadiazole derivatives relies on a battery of standardized in vitro and in vivo assays. The following provides a conceptual workflow for assessing the antimicrobial and anticancer activities.

Workflow for Antimicrobial Screening

Caption: A generalized workflow for the antimicrobial evaluation of 2-amino-1,3,4-oxadiazole derivatives.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[2]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The synthesized 2-amino-1,3,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Presentation: Comparative Analysis of Biological Activity

To facilitate the comparison of the biological activities of different 2-amino-1,3,4-oxadiazole derivatives, data should be presented in a clear and structured format.

Table 1: Representative Antimicrobial Activity of 2-Amino-1,3,4-Oxadiazole Derivatives

| Compound ID | R-Group at C5 | Test Organism | MIC (μg/mL) | Reference |

| 1b | 4-Chlorophenyl | Streptococcus faecalis | 16 | [2] |

| 1e | 4-Nitrophenyl | MSSA | 32 | [2] |

| 1g | 2,4-Dichlorophenyl | MRSA | 64 | [2] |

| 2g | 2,4-Dichlorophenyl | Candida albicans | 8 | [2] |

Table 2: Anticancer Activity of a Selected 2-Amino-1,3,4-Oxadiazole Derivative

| Compound ID | R-Group at C5 | Cancer Cell Line | IC50 (μM) | Reference |

| 1o | Substituted Phenyl | HepG2 (Liver Cancer) | 8.6 | [2] |

Conclusion and Future Perspectives

2-Amino-1,3,4-oxadiazole derivatives represent a versatile and highly promising scaffold in the field of medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further development. Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action. The application of computational tools, such as molecular docking and QSAR studies, will undoubtedly accelerate the design and discovery of new 2-amino-1,3,4-oxadiazole-based therapeutic agents for a wide range of diseases. The continued exploration of this privileged structure holds immense potential for addressing unmet medical needs.

References

-

Salama, G. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]

-

Reddy, T. S., & Reddy, P. P. (2014). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 79(15), 7215-7221. [Link]

-

Gomha, S. M., & Abdel-aziz, H. M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]

-

Li, Y., Zhang, Y., Wang, J., Li, S., Li, J., & Li, Z. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

-

Salama, G. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14, 30. [Link]

-

Plebankiewicz, M., & Gzella, A. K. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7223. [Link]

-

Chandrakantha, B., Isloor, A. M., Shetty, P., & Malladi, S. (2012). Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 470-476. [Link]

-

Plebankiewicz, M., & Gzella, A. K. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7223. [Link]

-

Salama, G. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 1-9. [Link]

-

Kumar, A., & Sharma, S. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Journal of Pharmaceutical Sciences and Research, 10(6), 1424-1429. [Link]

-

Ser-Porto, R., & Cardia, M. C. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(17), 3947. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6664. [Link]

-

Oleson, J. J., Sloboda, A., Troy, W. P., Halliday, S. L., Landes, M. J., Angier, R. B., ... & Williams, J. H. (1955). THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES. Journal of the American Chemical Society, 77(24), 6713-6714. [Link]

-

Yale, H. L., & Losee, K. (1966). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 9(4), 478-483. [Link]

-

Shafiee, A., Fardsanei, F., & Tabar-Heydar, K. (2007). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 6(4), 279-284. [Link]

-

S.L., D., & V.S., R. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(2), 58-69. [Link]

-

Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(4), 179-187. [Link]

-

Ali, A., Iftikhar, S., Iqbal, M. A., Al-Rashida, M., & Hameed, A. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5698. [Link]

-

Kumar, R., & Singh, P. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds, 42(6), 3329-3351. [Link]

-

Forgacs, P. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Expert Opinion on Drug Discovery, 13(12), 1151-1164. [Link]

-

S. S, A., & A, A. (2023). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels, 71(12C), 112-120. [Link]

-

Balachandra, A., & Rao, M. (2024). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Journal of Health and Allied Sciences NU, 14(01), 01-08. [Link]

-

Kumar, S., & Singh, P. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 195-200. [Link]

-

Koprowska, K., & Mlynarczuk-Bialy, I. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3249. [Link]

-

Tooker, A., & Miller, M. J. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS infectious diseases, 5(8), 1362-1372. [Link]

-

Kumar, A., & Singh, P. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 55(4s), s1106-s1113. [Link]

-

Singh, A., & Kumar, A. (2015). Synthesis and Anti Convulsant Activity of Novel Oxadiazole Substituted Phenothiazine Derivatives. Research and Reviews: Journal of Chemistry, 4(2), 1-6. [Link]

-

Kumar, S., & Singh, P. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 195-200. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]

- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.neliti.com [media.neliti.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 13. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rroij.com [rroij.com]

- 15. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]

- 16. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

- 17. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Rationale for Investigating 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine

An In-Depth Technical Guide to the In Vitro Anticancer Evaluation of 5-(4-Ethylbenzyl)-1,3,4-oxadiazol-2-amine

The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is a key pharmacophore in several marketed drugs and a plethora of investigational agents.[1] Within oncology, 1,3,4-oxadiazole derivatives have demonstrated a remarkable capacity to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical enzymes, disruption of cell cycle progression, and induction of apoptosis.[2]

This guide focuses on a specific, promising analogue: This compound . The strategic inclusion of an ethylbenzyl group at the 5-position and an amine group at the 2-position presents a unique chemical architecture. This structure offers potential for specific interactions within the active sites of biological targets implicated in carcinogenesis. The purpose of this document is not to report pre-existing findings, but to provide a robust, field-proven framework for the comprehensive in vitro evaluation of this compound's anticancer potential. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our approach in authoritative scientific literature.

Section 1: Synthesis and Characterization

A logical first step in any preclinical investigation is the reliable synthesis and rigorous characterization of the target compound. The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be approached through several established routes. A common and effective method involves the cyclization of thiosemicarbazide precursors.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be achieved via a multi-step process starting from 4-ethylphenylacetic acid. This method is adapted from established protocols for similar structures.[3][4]

-

Esterification: Convert 4-ethylphenylacetic acid to its corresponding methyl ester, methyl 2-(4-ethylphenyl)acetate, using methanol in the presence of a catalytic amount of sulfuric acid.

-

Hydrazide Formation: React the methyl ester with hydrazine hydrate under reflux to form 2-(4-ethylphenyl)acetohydrazide.

-

Thiosemicarbazide Formation: Treat the resulting hydrazide with an isothiocyanate, followed by the addition of a base, to yield a key intermediate.

-

Oxidative Cyclization: The final step involves the oxidative cyclization of the thiosemicarbazide intermediate. A common method is to use an oxidizing agent like iodine in the presence of a base, or alternatively, by heating with reagents such as phosphorus oxychloride, to yield the target compound, this compound.[5]

Physicochemical and Structural Characterization

Before biological evaluation, the purity and structural integrity of the synthesized compound must be unequivocally confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and atom connectivity.

-

High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound, which should ideally be >95% for biological assays.

Section 2: Comprehensive In Vitro Anticancer Evaluation Workflow

This section outlines a phased approach to systematically evaluate the anticancer activity of this compound, moving from broad cytotoxicity screening to detailed mechanistic studies.

Caption: Overall workflow for in vitro anticancer evaluation.

Phase 1: Cytotoxicity Screening

Causality: The primary objective is to determine if the compound exhibits broad-spectrum or selective growth-inhibitory effects against cancer cells. The half-maximal inhibitory concentration (IC50) is the key metric, quantifying the compound's potency. A diverse panel of cell lines is crucial to identify potential cancer-type specificities.[6]

Selected Human Cancer Cell Lines:

-

MCF-7: Breast adenocarcinoma (Estrogen Receptor positive)

-

MDA-MB-231: Breast adenocarcinoma (Triple-negative)[7]

-

HCT-116: Colorectal carcinoma

-

HeLa: Cervical cancer[6]

Protocol: MTT Cytotoxicity Assay

The MTT assay is a robust, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[6]

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| MDA-MB-231 | Breast Adenocarcinoma | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value |

| HCT-116 | Colorectal Carcinoma | Experimental Value |

| HeLa | Cervical Cancer | Experimental Value |

Phase 2: Elucidation of Cellular Mechanisms

If the compound demonstrates potent cytotoxicity (low micromolar IC50), the next logical step is to investigate how it kills cancer cells. The induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer drugs.[9]

Protocol: Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10]

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

-

Cell Treatment: Seed cells (e.g., A549) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

-

Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol: Cell Cycle Analysis

Causality: Many anticancer agents exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase), which can subsequently trigger apoptosis.[7][8] PI staining of DNA allows for the quantification of cells in each phase based on their DNA content.

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

| Treatment | % G0/G1 | % S | % G2/M |

| Control (Vehicle) | Experimental Value | Experimental Value | Experimental Value |

| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |

| Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |

Section 3: Investigating Molecular Mechanisms (Hypothetical Pathway)

Based on extensive literature on 1,3,4-oxadiazole analogues, a plausible mechanism of action could involve the inhibition of key signaling pathways that promote cancer cell survival and proliferation.[2][7] One such critical pathway is the STAT3 signaling cascade, which is often constitutively active in many cancers.[7]

Caption: Hypothetical STAT3 signaling pathway inhibited by the compound.

This hypothesis can be tested by:

-

Western Blotting: To measure the levels of total STAT3 and phosphorylated STAT3 (p-STAT3), the active form of the protein. A decrease in the p-STAT3/STAT3 ratio following compound treatment would support this mechanism.

-

Enzyme Inhibition Assays: Commercially available kits can directly measure the inhibitory effect of the compound on specific kinases or enzymes like STAT3.

Section 4: Safety and Handling

According to available safety data, this compound is classified as a warning-level hazard.[11] It may cause skin irritation, serious eye irritation, and respiratory irritation.[11]

Mandatory Precautions:

-

Always handle the compound in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

References

-

Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. MDPI. Available at: [Link]

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health (NIH). Available at: [Link]

-

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. Digital Medicine Association. Available at: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC. Available at: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. ResearchGate. Available at: [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. PubMed. Available at: [Link]

-

This compound. Advanced ChemBlocks. Available at: [Link]

-

Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]

-

Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central. Available at: [Link]

-

Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. Available at: [Link]

-

What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of 5-Benzyl-1,3,4-Thiadiazole Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

-